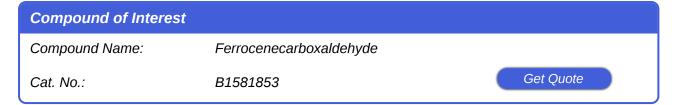


Ferrocenecarboxaldehyde chemical formula and molecular weight

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Ferrocenecarboxaldehyde: A Technical Guide for Researchers

Introduction: **Ferrocenecarboxaldehyde**, an organoiron compound, is a pivotal precursor in the synthesis of a diverse array of ferrocene derivatives. Its unique sandwich structure, comprising an iron atom situated between two cyclopentadienyl rings, one of which is substituted with a formyl group, imparts valuable electrochemical and physiological properties to its derivatives. This technical guide provides an in-depth overview of **ferrocenecarboxaldehyde**, including its chemical properties, synthesis, and key applications in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **ferrocenecarboxaldehyde** is presented in the table below for easy reference.



Property	Value	Reference(s)
Chemical Formula	C11H10FeO	[1][2]
Molecular Weight	214.04 g/mol	[1][3][4]
Appearance	Orange to red-brown crystalline solid	[1][2]
Melting Point	118-120 °C	[1][3]
Density	1.566 g/cm ³	[1]
CAS Number	12093-10-6	[1][3]
Infrared (IR) Spectrum	$ν(CO)$ band at 1670 cm $^{-1}$	[1]

Synthesis of Ferrocenecarboxaldehyde

The primary method for the synthesis of **ferrocenecarboxaldehyde** is the Vilsmeier-Haack reaction, which involves the formylation of ferrocene.[1]

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative procedure based on established methods.[5]

Materials:

- Ferrocene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane
- Sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
- Water

Procedure:

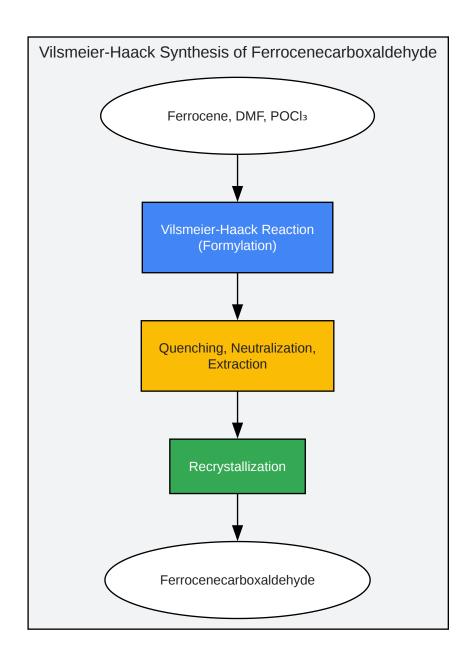
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- In a dry three-necked flask under an inert atmosphere, add N,N-dimethylformamide (DMF).
- Cool the flask to 8-10 °C and slowly add phosphorus oxychloride with stirring, maintaining the temperature.
- After the addition is complete, continue stirring for 30 minutes.
- Slowly add ferrocene to the mixture.
- Gradually warm the reaction mixture to 40-60 °C and maintain for 1-2.5 hours.
- Cool the mixture to room temperature and quench the reaction by the slow addition of water.
- Neutralize the mixture to a pH of 6-7 using a solution of NaOH or KOH.
- Extract the product with dichloromethane.
- Wash the organic phase with water, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure.
- The crude solid can be purified by recrystallization to yield **ferrocenecarboxaldehyde**.





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A simplified workflow for the synthesis of **ferrocenecarboxaldehyde**.

Key Reactions and Applications

Ferrocenecarboxaldehyde is a versatile intermediate for the synthesis of a wide range of ferrocene derivatives. Its formyl group can undergo various chemical transformations, making it a valuable building block in organic synthesis.[1]

Wittig Reaction for the Synthesis of Vinylferrocene

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The Wittig reaction of **ferrocenecarboxaldehyde** provides a reliable route to vinylferrocene, an important monomer for redox-active polymers.[6]

Experimental Protocol: Wittig Reaction

This is a general procedure for the Wittig reaction to produce vinylferrocene.

Materials:

Ferrocenecarboxaldehyde

- Methyltriphenylphosphonium bromide or iodide
- A strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous solvent (e.g., THF or DMSO)

Procedure:

- In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
- Cool the suspension in an ice bath and add the strong base dropwise to generate the ylide.
- Stir the resulting mixture at room temperature for a specified time.
- Dissolve ferrocenecarboxaldehyde in the anhydrous solvent and add it dropwise to the ylide solution.
- Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.



• Purify the crude product by column chromatography to obtain vinylferrocene.

Synthesis of Bioactive Heterocyclic Ferrocenes

Ferrocenecarboxaldehyde is a key starting material for the synthesis of ferrocenyl-substituted heterocyclic compounds, which have shown promise as anticancer and antimalarial agents.[7] [8] The Claisen-Schmidt condensation is one such method used to produce ferrocenyl chalcones, which can be further modified.[7]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a ferrocenyl chalcone derivative.[7]

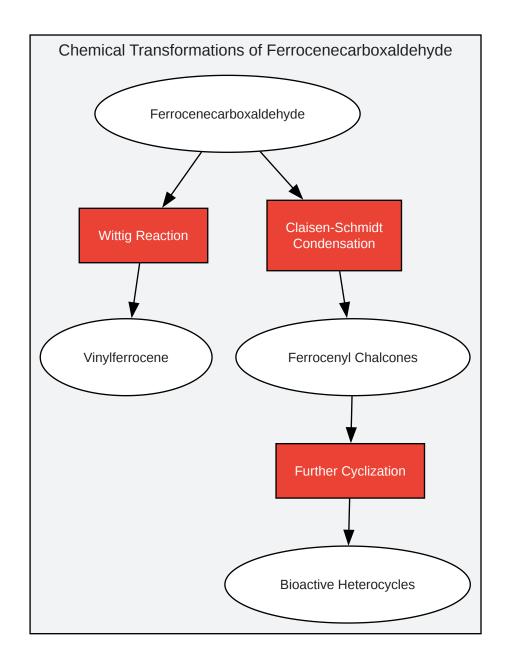
Materials:

- Ferrocenecarboxaldehyde
- An appropriate acetophenone derivative
- A base catalyst (e.g., NaOH or KOH)
- A solvent (e.g., ethanol)

Procedure:

- Dissolve ferrocenecarboxaldehyde and the acetophenone derivative in the solvent in a flask.
- Add the base catalyst to the mixture and stir at room temperature or under reflux.
- Monitor the reaction progress by TLC.
- Upon completion, pour the reaction mixture into cold water or onto crushed ice to precipitate the product.
- Collect the solid product by filtration, wash with water until neutral, and dry.
- The crude ferrocenyl chalcone can be purified by recrystallization from a suitable solvent.





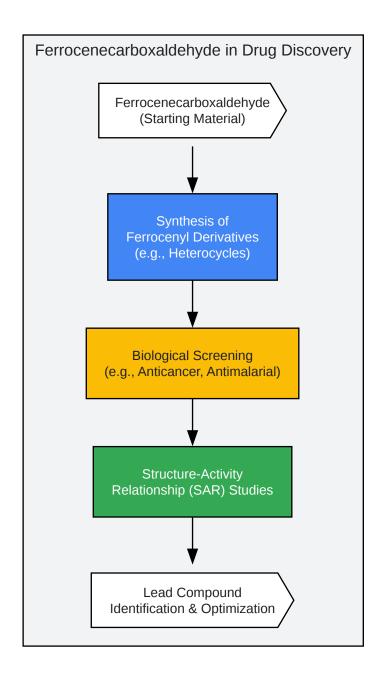
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Reaction pathways of ferrocenecarboxaldehyde.

Logical Workflow for Drug Development

The unique properties of ferrocene and the reactivity of the aldehyde group make **ferrocenecarboxaldehyde** an attractive starting point for the development of novel therapeutic agents.





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Role of **ferrocenecarboxaldehyde** in drug development.

Conclusion: **Ferrocenecarboxaldehyde** is a cornerstone molecule in organometallic chemistry with significant potential for the development of advanced materials and novel pharmaceuticals. Its straightforward synthesis and the versatility of its chemical transformations allow for the creation of a vast library of ferrocene-containing compounds with tailored properties. This guide provides researchers with the fundamental information required to utilize **ferrocenecarboxaldehyde** effectively in their scientific endeavors.



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